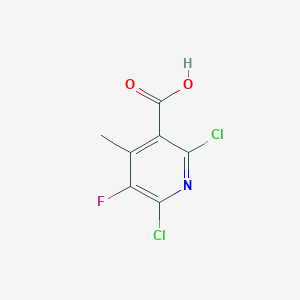

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid

Übersicht

Beschreibung

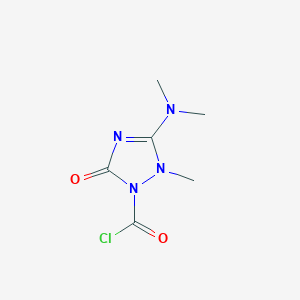

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyridine carboxylic acids. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with a carboxylic acid group and other functional groups. The specific substitutions on the pyridine ring in this compound include chlorine, fluorine, and a methyl group, which influence its chemical behavior and applications.

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex due to the need for regioselective reactions. For instance, the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a related compound, from 2,6-dichloro-3-trifluoromethylpyridine, involves a regioselective reaction with a nitrogen nucleophile and subsequent conversion of the trifluoromethyl group into a methoxycarbonyl group . This process demonstrates the potential for synthesizing various substituted pyridine derivatives, including those with chloro, fluoro, and methyl groups, which could be applied to the synthesis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their chemical properties and potential applications. For example, 2-methylpyridine-3,5-dicarboxylic acid, a structurally related compound, has been characterized by IR and 1H NMR spectroscopy, confirming its symmetrical structure . This structural information is essential for understanding the reactivity and coordination behavior of such compounds, which could be extrapolated to the analysis of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid.

Chemical Reactions Analysis

Pyridine carboxylic acids can undergo various chemical reactions, including oxidation and coordination with metals. The accidental preparation of 2-methylpyridine-3,5-dicarboxylic acid from 2,3,5-trimethylpyridine via KMnO4 oxidation indicates the susceptibility of methylated pyridines to oxidative conditions, which could be relevant for the chemical reactions of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid. Additionally, the ability to form coordinate polymers suggests potential reactivity pathways for this compound in the presence of suitable metal ions.

Physical and Chemical Properties Analysis

While the provided papers do not directly describe the physical and chemical properties of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid, they do offer insights into the properties of related compounds. The presence of electron-withdrawing groups such as chloro and fluoro on the pyridine ring can affect the acidity of the carboxylic acid group and the overall stability of the molecule. The methyl group can contribute to the hydrophobic character of the compound. These properties are important for the solubility, reactivity, and potential applications of the compound in various chemical contexts.

Wissenschaftliche Forschungsanwendungen

Synthesis Optimization

An improved process for the preparation of 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid was reported, where a specific sequence of reactions involving ethyl formate, ethyl fluoroacetate, and cyanoacetamide, followed by reactions with phosphorus oxychloride and phosphorus pentachloride, resulted in an overall yield of 43.7% (L. Fang, 2008).

Chemical Properties and Applications

Research into the synthesis of compounds with potential biomedical applications has utilized similar pyridine carboxylic acids. For example, a study on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, demonstrated the versatility of pyridine carboxylic acids in pharmaceutical chemistry (Jianqing Zhang et al., 2019).

Methodological Advances

Another research highlighted the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, emphasizing the role of similar compounds in the development of receptor antagonists (Y. Hirokawa et al., 2000).

Novel Synthesis Approaches

Studies also focused on innovative synthesis methods, such as the use of silyl-mediated reactions to facilitate halogen/halogen displacement in pyridines, highlighting the potential for creating new chemical entities for research and drug development (M. Schlosser & F. Cottet, 2002).

Cross-Coupling Reactions

The cross-coupling reactions of boronic acids with dihalo heterocycles, including 2,6-dichloronicotinic acid, showed the regioselective production of substituted nicotinic acids. This research underscores the importance of such compounds in facilitating selective chemical transformations (I. Houpis et al., 2010).

Eigenschaften

IUPAC Name |

2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO2/c1-2-3(7(12)13)5(8)11-6(9)4(2)10/h1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACZOIOUVVFGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568692 | |

| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

CAS RN |

132195-42-7 | |

| Record name | 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)